molecular formula C12H15FN2 B2683244 [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-24-9

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2683244
M. Wt: 206.264
InChI Key: YGFOVXSFKIPOHD-UHFFFAOYSA-N
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Description

“[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a chemical compound with a complex structure. It combines a bicyclo[1.1.1]pentane ring system with a hydrazine functional group. The presence of the fluoro and methyl substituents on the phenyl ring adds further intricacy to its molecular architecture.



Synthesis Analysis

The synthesis of this compound likely involves several steps, including functional group transformations , cyclization , and hydrazine coupling . Researchers may have explored various synthetic routes, optimizing conditions for yield and purity. Unfortunately, without specific papers, I cannot provide precise synthetic details.



Molecular Structure Analysis

The molecular structure of “[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is crucial for understanding its properties. Analyzing bond angles, torsion angles, and steric effects can reveal insights into its stability and reactivity. Computational methods (such as DFT calculations) can aid in predicting its 3D structure.



Chemical Reactions Analysis

Considering its hydrazine moiety, “[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” may participate in hydrazine-based reactions . These could include reductive amination , hydrazone formation , or hydrazinolysis . Investigating its reactivity with various electrophiles and nucleophiles is essential.



Physical And Chemical Properties Analysis


  • Physical Properties : Investigate its melting point , boiling point , solubility , and crystalline form . These properties impact its handling and storage.

  • Chemical Properties : Assess its acidity/basicity , reactivity , and stability under various conditions. Does it undergo hydrolysis, oxidation, or other transformations?


Safety And Hazards

Safety considerations are paramount:



  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling : Ensure proper lab protocols for handling and disposal.

  • Environmental Impact : Evaluate its persistence and potential harm to ecosystems.


Future Directions


  • Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory effects).

  • Structure-Activity Relationship (SAR) : Derive insights by synthesizing analogs and assessing their properties.

  • Drug Development : If promising, explore its potential as a therapeutic agent.


properties

IUPAC Name

[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-8-3-2-4-9(10(8)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFOVXSFKIPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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